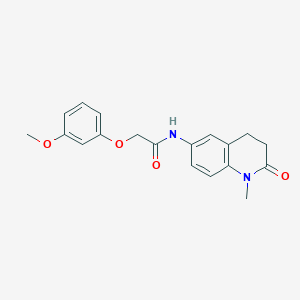

2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-17-8-7-14(10-13(17)6-9-19(21)23)20-18(22)12-25-16-5-3-4-15(11-16)24-2/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDWBYWNGIPQTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure features a methoxyphenoxy group and a tetrahydroquinolinone moiety, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 340.4 g/mol

- CAS Number : 922130-85-6

The biological activity of 2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The methoxyphenoxy group may enhance binding affinity to hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with target sites.

Antiviral Activity

Recent studies have investigated the antiviral properties of related tetrahydroquinolinone derivatives against strains of human coronaviruses. For instance, compounds structurally similar to 2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide were evaluated for their ability to inhibit viral replication:

| Compound | Strain | CC (µM) | Inhibition Effect (Δlg) |

|---|---|---|---|

| Avir-1 | 229E | 729 | 2.0 |

| Avir-6 | OC-43 | >1000 | 2.5 |

| Avir-7 | 229E | Not specified | Significant |

| Avir-8 | OC-43 | Not specified | Significant |

These findings suggest that derivatives with similar structural features may exhibit promising antiviral activity by inhibiting viral replication effectively .

Anticancer Activity

The compound's potential anticancer properties have also been explored. Research indicates that tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines by modulating cellular signaling pathways. For example:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Inhibition of proliferation |

| A549 (Lung) | 25 | Cell cycle arrest |

The observed effects are attributed to the compound's ability to interact with key regulatory proteins involved in cell survival and proliferation .

Case Studies

Case Study 1 : A study conducted on a series of tetrahydroquinoline derivatives demonstrated that modifications to the methoxy group significantly affected their cytotoxicity against various cancer cell lines. The presence of the methoxyphenoxy group in the structure was linked to enhanced activity compared to compounds lacking this substituent.

Case Study 2 : In a comparative analysis of antiviral activity against human coronaviruses, several derivatives were tested for their efficacy. The results indicated that specific substitutions at the phenyl ring could lead to improved inhibition rates against viral replication.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

The position and nature of substituents on the phenoxy group significantly influence physicochemical and biological properties. Key analogs include:

Core Heterocycle Modifications

Variations in the tetrahydroquinolinone core or acetamide linkage include:

- Polycyclic Systems: Baxdrostat () incorporates an additional tetrahydroisoquinolin moiety, expanding its interaction profile with enzymes like aldosterone synthase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.